molecular formula C17H17N3O2S B11299816 5-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11299816
M. Wt: 327.4 g/mol
InChI Key: VKQTUSZRNWEYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the ethoxyphenyl group.

    Substitution with Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a thiophen-2-ylmethyl halide under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as in the development of organic semiconductors.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for other pharmacophores, allowing it to engage in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of the ethoxyphenyl, thiophen-2-ylmethyl, and pyrazole moieties. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-2-22-13-7-5-12(6-8-13)15-10-16(20-19-15)17(21)18-11-14-4-3-9-23-14/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)

InChI Key

VKQTUSZRNWEYNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.